molecular formula C21H15BrClNO3 B5168067 N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide

N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide

Cat. No. B5168067
M. Wt: 444.7 g/mol
InChI Key: PQKXHCWUEDVNPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, also known as BCPM, is a synthetic compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. BCPM has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for future cancer treatments.

Mechanism of Action

The exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. By inhibiting this enzyme, N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, which prevents cancer cells from dividing and spreading. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has also been found to increase the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide in lab experiments is its potent anticancer activity. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide. One potential area of study is the development of more efficient synthesis methods for N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, which could make it more accessible to researchers. Another area of research is the identification of the specific enzymes and pathways that are targeted by N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, which could provide insights into its mechanism of action. Additionally, future studies could focus on the development of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide-based therapies for cancer treatment.

Synthesis Methods

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-benzoyl-4-chloroaniline with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of an intermediate product, which is then purified and reacted with thionyl chloride to yield N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a critical process in preventing the spread of cancer.

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrClNO3/c1-27-19-10-7-14(11-17(19)22)21(26)24-18-9-8-15(23)12-16(18)20(25)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKXHCWUEDVNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.